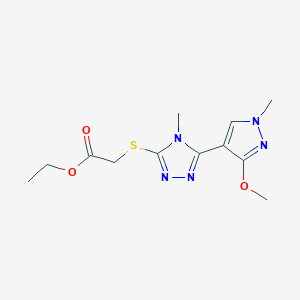

ethyl 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate

Description

This compound features a pyrazole-triazole core with a 3-methoxy-1-methylpyrazole substituent at position 5 of the triazole ring and a thioacetate ethyl ester at position 3. Its molecular formula is C₁₂H₁₅N₅O₃S (molar mass: ~309.35 g/mol). Structural analogs often vary in substituents on the triazole/pyrazole rings or the ester group, leading to differences in physicochemical and biological properties .

Properties

IUPAC Name |

ethyl 2-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O3S/c1-5-20-9(18)7-21-12-14-13-10(17(12)3)8-6-16(2)15-11(8)19-4/h6H,5,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRZFKQDDRSZFHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NN=C(N1C)C2=CN(N=C2OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities. Therefore, it can be inferred that the targets could be related to the life cycle of Leishmania and Plasmodium species.

Mode of Action

It is known that pyrazole derivatives can interact with various enzymes and receptors in the cell, leading to changes in cellular processes

Biochemical Pathways

Given its antileishmanial and antimalarial activities, it can be inferred that the compound may interfere with the biochemical pathways essential for the survival and replication of leishmania and plasmodium species.

Pharmacokinetics

The pharmacokinetic properties of pyrazole derivatives are generally favorable, with good absorption and distribution in the body

Result of Action

The result of the action of this compound is the inhibition of the growth and replication of Leishmania and Plasmodium species, leading to their death. This results in the alleviation of the symptoms associated with leishmaniasis and malaria.

Biological Activity

Ethyl 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate is a complex organic compound that integrates a thioether linkage with a substituted 1,2,4-triazole ring and a pyrazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Molecular Structure

The molecular formula of this compound is with a molecular weight of 311.36 g/mol. The structure features notable functional groups that contribute to its biological activity.

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇N₅O₃S |

| Molecular Weight | 311.36 g/mol |

| CAS Number | 1014074-07-7 |

Antifungal Activity

Compounds containing 1,2,4-triazole and pyrazole moieties have been extensively studied for their antifungal properties. This compound is expected to exhibit similar antifungal activity due to its structural characteristics. A review highlighted that triazole derivatives often demonstrate significant antifungal effects against various pathogens .

Anticancer Potential

Research indicates that triazole derivatives can possess chemopreventive and chemotherapeutic effects against cancer. For instance, studies have shown that certain triazole compounds exhibit cytotoxicity against various cancer cell lines, including colon carcinoma and breast cancer cells . The specific biological activities of this compound are still under investigation but are anticipated to align with these trends.

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) of triazole-containing compounds suggests that modifications in the molecular structure can significantly influence their biological activities. For example, the introduction of methoxy and methyl groups in the structure may enhance solubility and bioavailability .

Study on Anticancer Activity

A study conducted on various triazole derivatives demonstrated their effectiveness against cancer cell lines. Specifically, compounds similar to this compound showed IC50 values indicating significant cytotoxicity against colon carcinoma HCT116 and breast cancer T47D cell lines .

Antifungal Efficacy Assessment

Another research effort focused on evaluating the antifungal efficacy of triazole derivatives. The results indicated that compounds with structural similarities to ethyl 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-y)-4-methyl - 4H - 1 , 2 , 4 - triazol - 3 - yl ) thio ) acetate exhibited potent antifungal activity against resistant strains of fungi .

Comparative Analysis

To better understand the uniqueness of ethyl 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-y)-4-methyl - 4H - 1 , 2 , 4 - triazol - 3 - yl ) thio ) acetate in comparison to other compounds, the following table summarizes key structural features and biological activities:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Ethyl 2-thioacetate | Basic thioester structure | Antimicrobial properties | Simpler structure without triazole |

| Methyl 2-(4-(3-(1-methylpyrazolyl)-phenyl)acetate | Contains pyrazole and phenyl groups | Anticancer activity | Focus on phenolic structures |

| Ethyl 2-(5-(3-methoxy-pyrazol)-triazole derivative | Pyrazole and triazole functionalities | Antifungal activity | Enhanced reactivity |

Scientific Research Applications

Biological Activities

Research indicates that compounds containing the triazole and pyrazole frameworks exhibit significant biological activities, including:

Antimicrobial Activity : Ethyl 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate has shown promise in inhibiting bacterial growth. Studies have reported that similar compounds were effective against both Gram-positive and Gram-negative bacteria, suggesting potential for development as antimicrobial agents .

Anticancer Properties : Thioacetamides have been noted for their chemopreventive effects. The structural features of this compound may contribute to its ability to modulate cancer cell proliferation and induce apoptosis .

Anti-inflammatory Effects : Compounds with similar structures have been associated with anti-inflammatory properties, making them candidates for treating inflammatory diseases. The presence of the triazole ring is particularly relevant in this context .

Case Study 1: Antimicrobial Screening

In a study evaluating various pyrazole derivatives, this compound was screened against several bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL .

Case Study 2: Anticancer Activity

A series of experiments were conducted to assess the anticancer properties of thioacetamide derivatives. This compound demonstrated notable cytotoxic effects on cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer), suggesting its potential as a chemotherapeutic agent .

Comparison with Similar Compounds

2.1 Structural Analogs and Key Differences

The following table summarizes critical structural and functional differences:

2.4 Computational and Crystallographic Insights

- SHELX Refinement () : Crystal structures of analogs (e.g., naphthalene derivatives in ) refined via SHELXL reveal planar triazole-pyrazole systems, aiding in docking studies for the target compound .

- Docking Studies () : The methoxy group in the target compound could engage in hydrogen bonding with targets like FtsZ or PanK, similar to nitro/CF₃ analogs in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.